molecular formula C21H9Br3F3N3 B3348964 2,4,6-Tris(4-bromo-2-fluorophenyl)-1,3,5-triazine CAS No. 1956369-31-5

2,4,6-Tris(4-bromo-2-fluorophenyl)-1,3,5-triazine

Cat. No. B3348964
CAS RN: 1956369-31-5
M. Wt: 600.0 g/mol
InChI Key: JCKJIKFIPMZBRW-UHFFFAOYSA-N
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Description

“2,4,6-Tris(4-bromo-2-fluorophenyl)-1,3,5-triazine” is a triazine compound. Triazines are a class of nitrogen-containing heterocycles. The “2,4,6-Tris(4-bromo-2-fluorophenyl)-1,3,5-triazine” means that the triazine ring is substituted at the 2, 4, and 6 positions by 4-bromo-2-fluorophenyl groups .


Molecular Structure Analysis

The molecule contains a triazine ring, which is a six-membered ring with three nitrogen atoms and three carbon atoms. It also has three 4-bromo-2-fluorophenyl groups attached to it. These groups each contain a phenyl (benzene) ring with bromine attached at the 4-position and fluorine at the 2-position .


Chemical Reactions Analysis

Triazines are known to undergo reactions with nucleophiles at the carbon positions of the ring. The presence of the bromine and fluorine atoms on the phenyl rings may also influence the reactivity of the molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure, including the positions of the bromine and fluorine atoms on the phenyl rings. These properties could include melting point, boiling point, solubility in various solvents, and stability under different conditions .

Mechanism of Action

Without specific context (such as biological activity), it’s difficult to predict the exact mechanism of action of this compound .

Safety and Hazards

As with any chemical compound, handling “2,4,6-Tris(4-bromo-2-fluorophenyl)-1,3,5-triazine” would require proper safety precautions. The specific hazards would depend on the compound’s properties, but could potentially include toxicity, flammability, and reactivity .

Future Directions

The study and application of triazine derivatives is a vibrant field, with potential uses in areas like medicinal chemistry, agriculture, and materials science. The future directions for this specific compound would likely depend on its physical and chemical properties, as well as the results of bioactivity screening .

properties

IUPAC Name

2,4,6-tris(4-bromo-2-fluorophenyl)-1,3,5-triazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H9Br3F3N3/c22-10-1-4-13(16(25)7-10)19-28-20(14-5-2-11(23)8-17(14)26)30-21(29-19)15-6-3-12(24)9-18(15)27/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCKJIKFIPMZBRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)F)C2=NC(=NC(=N2)C3=C(C=C(C=C3)Br)F)C4=C(C=C(C=C4)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H9Br3F3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601223128
Record name 1,3,5-Triazine, 2,4,6-tris(4-bromo-2-fluorophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601223128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

600.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4,6-Tris(4-bromo-2-fluorophenyl)-1,3,5-triazine

CAS RN

1956369-31-5
Record name 1,3,5-Triazine, 2,4,6-tris(4-bromo-2-fluorophenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1956369-31-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3,5-Triazine, 2,4,6-tris(4-bromo-2-fluorophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601223128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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